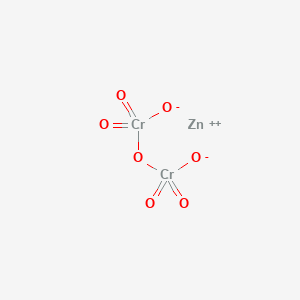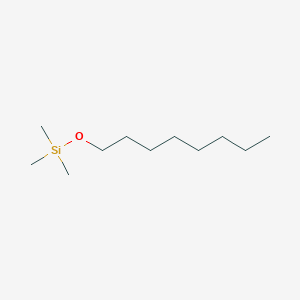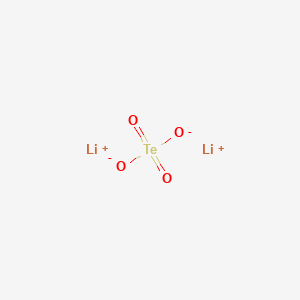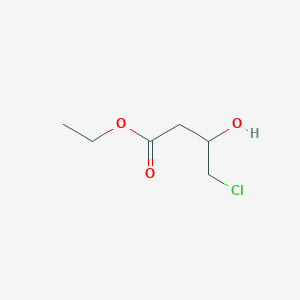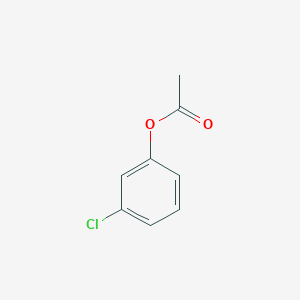
3-氯苯乙酸
描述
Synthesis Analysis
The synthesis of 3-chlorophenyl acetate has been explored through various chemical pathways. One study highlights the Fries rearrangement of 3-chlorophenyl acetate, which provided 4-chloro-2-hydroxy-acetophenone as the major product, alongside minor products such as 2,4-diacetyl resorcinol and 2-chloro-4-hydroxy-acetophenone. This synthesis showcases the versatility and complexity of the compound's chemical behavior (Procopiou et al., 2017).
Molecular Structure Analysis
Studies on the molecular structure of 3-chlorophenyl acetate and related compounds reveal intricate details about their chemical framework. For instance, research on the molecular and crystal structure of similar chlorophenyl compounds provides insights into their spatial arrangement and intermolecular interactions, which are crucial for understanding their reactivity and properties (Shahwar et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 3-chlorophenyl acetate are diverse, including rearrangements, condensation reactions, and more. These reactions not only highlight the reactivity of the compound but also its potential utility in synthesizing other valuable chemicals. The compound's ability to undergo various transformations underlines its significance in chemical research and applications (Uneyama et al., 1983).
Physical Properties Analysis
The physical properties of 3-chlorophenyl acetate, such as melting point, boiling point, and solubility, are essential for its handling and application in different fields. Although specific studies on these properties were not directly found, they can be inferred from related compounds, indicating the importance of understanding these fundamental characteristics for practical applications.
Chemical Properties Analysis
The chemical properties of 3-chlorophenyl acetate, including acidity, basicity, and reactivity with various reagents, define its role in chemical syntheses and potential industrial applications. Research focusing on related compounds provides a basis for understanding the chemical behavior of 3-chlorophenyl acetate and its derivatives, offering insights into its versatility and utility in organic synthesis (Rehman et al., 2016).
科学研究应用
免疫刺激活性:Tagliabue 等人(1978 年)的一项研究发现,某些结构与 3-氯苯乙酸类似的氯苯化合物衍生物在小鼠的肿瘤和非肿瘤系统中表现出显着的免疫刺激活性 (Tagliabue 等,1978).
降血脂特性:Gilfillan 等人(1971 年)发现一种与 3-氯苯乙酸在结构上相关的化合物是大鼠中有效的降血脂剂,可有效降低血浆胆固醇和其他脂质 (Gilfillan 等,1971).
化学合成和应用:Procopiou 等人(2017 年)探索了 3-氯苯乙酸的弗里斯重排反应,这是有机化学中的一项关键反应,以及它在合成特定化合物中的应用 (Procopiou 等,2017).
环境降解研究:Sun 和 Pignatello(1993 年)对氯代苯酚(与 3-氯苯乙酸相关)的降解的研究,为使用高级氧化工艺处理废水提供了见解 (Sun 和 Pignatello,1993).
生物医学应用:Salman 和 Magtoof(2019 年)合成了 3-氯苯乙酸的衍生物,以潜在用作血液中的胆固醇抑制剂,表明其在药物应用中的相关性 (Salman 和 Magtoof,2019).
化学中的螯合系统:Bowyer 等人(2001 年)的一项研究使用与 3-氯苯乙酸相关的化合物开发了非环状配体,表明其在合成复杂金属几何结构中的重要性 (Bowyer 等,2001).
分析化学:Lee 等人(1984 年)开发了一种分析水中的氯酚的方法,其中包括类似于 3-氯苯乙酸的化合物,突出了其在环境监测中的相关性 (Lee 等,1984).
安全和危害
属性
IUPAC Name |
(3-chlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTKYLQYHPTULY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879335 | |
| Record name | 3-CHLOROPHENYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenyl acetate | |
CAS RN |
13031-39-5 | |
| Record name | Acetic acid, 3-chlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 3-chlorophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLOROPHENYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 3-chlorophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

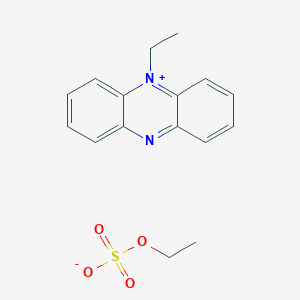
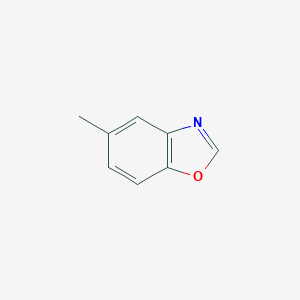
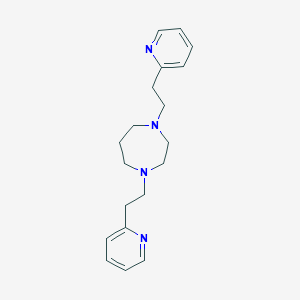
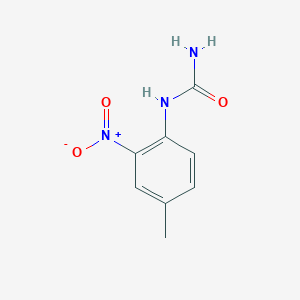
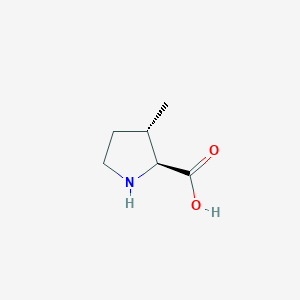
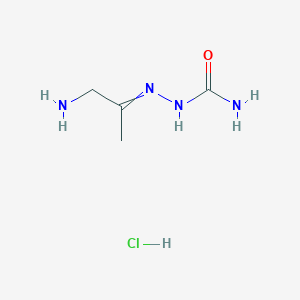
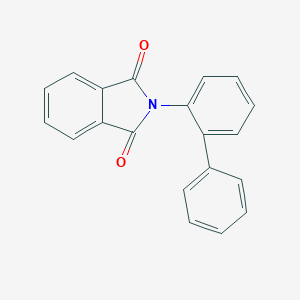
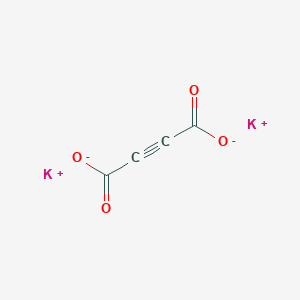
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
